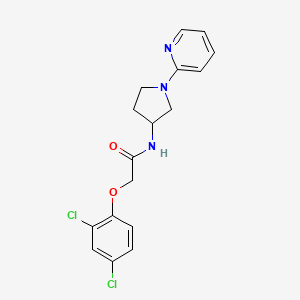![molecular formula C25H20BrNO5 B2994008 4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929444-45-1](/img/structure/B2994008.png)
4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide” is a chemical compound with the molecular formula C25H20BrNO5 . Its average mass is 494.334 Da and its monoisotopic mass is 493.052490 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Palladium-Catalyzed Amination : Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-d-glucopyranoside was converted into a 2,3-unsaturated 4-benzoate using the triiodoimidazole method, showing the utility of similar bromo compounds in complex sugar syntheses (Baer & Hanna, 1981).
Lewis Acid-Catalyzed Synthesis : Benzofurans were synthesized using N-bromosuccinimide as an oxidizing agent, highlighting the potential of bromo derivatives in the synthesis of drug molecules like benzbromarone and amiodarone (Huang et al., 2019).
Microwave-Enhanced Suzuki-Miyaura Vinylation : The application of microwave irradiation in the coupling of sterically hindered and electron-rich aryl halides, including bromo derivatives, was explored, demonstrating an efficient synthetic methodology (Brooker et al., 2010).
Synthesis of Nucleoside and Nucleotide Derivatives : The treatment of pyrazofurin with benzyl bromide led to the creation of various derivatives, showing the role of bromo compounds in the development of antiviral and cytostatic agents (Petrie et al., 1986).
Biological and Pharmacological Activities
Antimicrobial Activities : Synthesized 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines showed significant antimicrobial properties, indicating the potential of bromo derivatives in creating new antimicrobial agents (Parameshwarappa & Sangapure, 2009).
Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which potentially include similar bromo compounds, were found to have significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Antituberculosis Activity : The synthesis and molecular docking study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, related to bromo benzofuran derivatives, revealed potential antituberculosis properties (Thorat et al., 2016).
Photophysical and Photochemical Properties
High Singlet Oxygen Quantum Yield : A zinc phthalocyanine substituted with a new benzenesulfonamide derivative group containing Schiff base, related to bromo derivatives, exhibited good fluorescence properties and high singlet oxygen quantum yield, relevant for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Photochemical Substitution : The study of photochemical reactions of 4-bromobenzophenone and related compounds with phenylthiolate provided insights into the SRN1 mechanism and the potential for synthetic applications of similar bromo compounds (Julliard & Chanon, 1986).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzamide derivatives have been known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Based on its chemical structure, it is likely to have good lipophilicity and membrane permeability, which could potentially lead to good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and detailed pharmacological studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO5/c1-14-19-10-8-17(27-25(29)15-4-6-16(26)7-5-15)12-22(19)32-24(14)23(28)20-13-18(30-2)9-11-21(20)31-3/h4-13H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGMZILVYYELOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


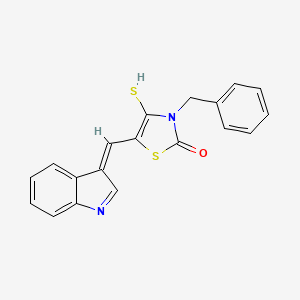
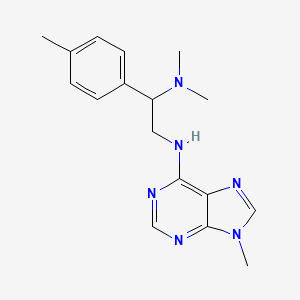


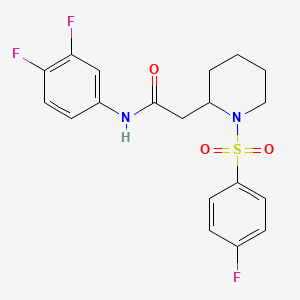
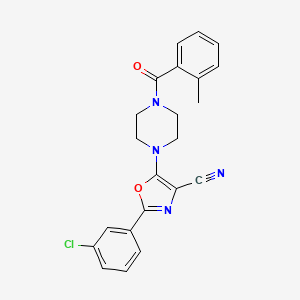
![3-butyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2993938.png)
(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)
![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)
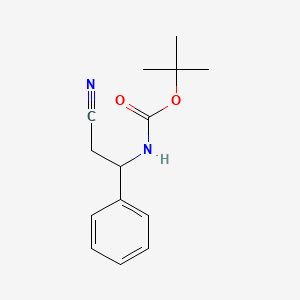
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2993944.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2993945.png)
